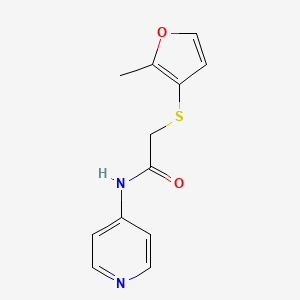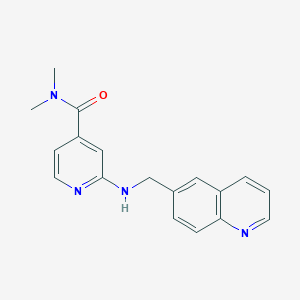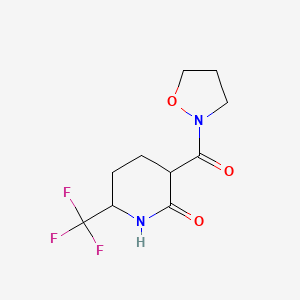
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfanyl pyridinyl acetamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through various pathways. For instance, it has been found to inhibit the activity of inflammatory mediators such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
Biochemical and Physiological Effects
Studies have shown that 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide can modulate various biochemical and physiological processes in the body. For instance, it has been found to reduce the levels of glucose and insulin in diabetic animal models. Additionally, it has been reported to decrease the levels of oxidative stress markers and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the research on 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide. One of the areas of interest is the development of novel derivatives with enhanced biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease models. Furthermore, the development of efficient and cost-effective synthesis methods for this compound may facilitate its widespread use in scientific research.
Conclusion
In conclusion, 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is a chemical compound that exhibits promising biological activities and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.
Métodos De Síntesis
The synthesis of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide has been reported in the literature. The method involves the reaction of 2-methylfuran-3-thiol with 4-chloropyridine-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The biological activities of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide have been extensively studied in scientific research. This compound has been found to exhibit potential therapeutic effects in various disease models. For instance, it has been reported to possess anti-inflammatory, antitumor, and antidiabetic activities. Additionally, it has been found to exhibit neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-11(4-7-16-9)17-8-12(15)14-10-2-5-13-6-3-10/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUWPZREQOVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)

![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)
![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)
![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)